Actinoquinol sodium
Overview
Description
Mechanism of Action
Target of Action
Actinoquinol sodium primarily targets Ultraviolet B (UVB) light . It is a sunscreen agent that absorbs UVB light, protecting the skin and eyes from harmful radiation .
Mode of Action
It is known to absorb uvb light, thereby reducing the amount of uvb radiation that reaches the skin or eyes . This absorption of UVB light helps to prevent photooxidative and other oxidative processes .
Biochemical Pathways
Its role as a uvb absorber suggests that it may play a role in preventing damage to dna and proteins caused by uvb-induced photooxidation .
Pharmacokinetics
It is typically applied topically as a sunscreen agent .
Result of Action
The primary result of this compound’s action is the prevention of UVB-induced damage. By absorbing UVB light, it reduces the amount of harmful radiation that reaches the skin or eyes, thereby preventing photooxidative and other oxidative processes . This can help to prevent conditions such as sunburn and may also reduce the risk of more serious conditions such as skin cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its UVB-absorbing properties may be more effective in environments with high levels of sunlight. Additionally, factors such as the pH of the skin or eyes, the presence of other compounds, and the specific formulation of the product containing this compound could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Actinoquinol sodium plays a significant role in biochemical reactions due to its UVB-absorbing capabilities. It interacts with various biomolecules, including enzymes and proteins, to mitigate the effects of UVB radiation. For instance, this compound has been shown to protect corneal cells from UVB-induced damage by interacting with hyaluronic acid in eye drops . This interaction helps in reducing oxidative stress and maintaining corneal hydration
Cellular Effects
This compound influences various cellular processes, particularly in cells exposed to UVB radiation. It has been observed to protect corneal cells from UVB-induced oxidative damage, thereby preserving cell function and viability . This protection is achieved through the compound’s ability to absorb UVB light and reduce the formation of reactive oxygen species (ROS). By mitigating oxidative stress, this compound helps maintain normal cellular metabolism and prevents apoptosis in UVB-exposed cells
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb UVB light and prevent the formation of ROS. At the molecular level, this compound binds to UVB photons, thereby preventing these photons from interacting with cellular components and causing oxidative damage . This binding interaction reduces the generation of ROS, which are known to cause cellular damage and trigger inflammatory responses. Additionally, this compound may inhibit or activate specific enzymes involved in oxidative stress pathways, further contributing to its protective effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its UVB-absorbing properties . Prolonged exposure to high temperatures or light may lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against UVB-induced damage, although its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively protect against UVB-induced damage without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including skin irritation and potential systemic toxicity . Threshold effects have been observed, where the protective benefits of this compound plateau at higher doses, and further increases in dosage do not enhance its protective effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and UVB protection. The compound interacts with enzymes and cofactors involved in these pathways, such as those responsible for ROS generation and detoxification By absorbing UVB light, this compound reduces the formation of ROS, thereby influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its protective effects . The distribution of this compound within tissues is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or mitochondria, where it can effectively absorb UVB light and reduce oxidative stress . The subcellular localization of this compound is essential for its protective effects, as it ensures that the compound is present in areas most susceptible to UVB-induced damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinoquinol sodium is synthesized through the sulfonation of 8-ethoxyquinolineThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 8-ethoxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Actinoquinol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different quinoline-based compounds.
Substitution: The ethoxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .
Scientific Research Applications
Actinoquinol sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other quinoline-based compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is used in the formulation of sunscreens and other dermatological products to protect the skin from ultraviolet B radiation.
Comparison with Similar Compounds
Oxybenzone: Another ultraviolet B absorber used in sunscreens.
Octinoxate: A common ultraviolet B filter in sunscreen formulations.
Homosalate: An ultraviolet B absorber with similar applications in sunscreens.
Uniqueness: Actinoquinol sodium is unique due to its specific absorption spectrum and its ability to provide effective protection against ultraviolet B radiation. Unlike some other ultraviolet B absorbers, this compound has a lower potential for causing skin irritation and is often preferred in formulations for sensitive skin .
Properties
CAS No. |
7246-07-3 |
---|---|
Molecular Formula |
C11H11NNaO4S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
sodium;8-ethoxyquinoline-5-sulfonate |
InChI |
InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15); |
InChI Key |
RCVZWTQZOWXWQX-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+] |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na] |
Key on ui other cas no. |
7246-07-3 |
Synonyms |
Afazol Grin AK Con AK-Con Albalon All Clear Clear Eyes Colirio Alfa Hydrochloride, Naphazoline Idril Miraclar Monohydrochloride, Naphazoline Nafazair Naphazoline Naphazoline Hydrochloride Naphazoline Monohydrochloride Naphazoline Nitrate Naphcon Naphcon forte Nitrate, Naphazoline Optazine Pensa, Vasoconstrictor Privin Privine Proculin Siozwo Tele Stulln Tele-Stulln Vasoclear Vasocon Vasocon Regular Vasoconstrictor Pensa VasoNit |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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